molecular formula C9H13FN2O3S B14900527 n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide

n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide

Cat. No.: B14900527
M. Wt: 248.28 g/mol
InChI Key: HGCDYJKLQQGNFI-UHFFFAOYSA-N
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Description

n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide: is an organic compound with the molecular formula C9H13FN2O3S. It is characterized by the presence of a sulfamide group attached to a phenyl ring substituted with fluoro and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide typically involves the reaction of 3-fluoro-4-methoxyphenyl ethylamine with sulfamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions: n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various chemical reactions .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions of sulfamide-containing molecules with biological targets .

Medicine: The compound is explored for its potential therapeutic applications. It may exhibit pharmacological properties that make it suitable for drug development, particularly in the treatment of diseases where sulfamide derivatives are effective .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide involves its interaction with specific molecular targets. The sulfamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluoro and methoxy groups on the phenyl ring may enhance the compound’s binding affinity and specificity for certain targets .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide is unique due to the presence of the sulfamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H13FN2O3S

Molecular Weight

248.28 g/mol

IUPAC Name

2-fluoro-1-methoxy-4-[1-(sulfamoylamino)ethyl]benzene

InChI

InChI=1S/C9H13FN2O3S/c1-6(12-16(11,13)14)7-3-4-9(15-2)8(10)5-7/h3-6,12H,1-2H3,(H2,11,13,14)

InChI Key

HGCDYJKLQQGNFI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)F)NS(=O)(=O)N

Origin of Product

United States

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